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Compound Name: Pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B095381

A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives

Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, drawing significant attention due to its structural similarit
arrangement of nitrogen atoms allows for diverse biological interactions, making its derivatives promising candidates for drug development.[1][2] Pyr:
carboxylic acid and its derivatives, in particular, have emerged as a versatile class of compounds exhibiting a wide spectrum of pharmacological act
anticancer, and anti-inflammatory properties.[1][3][4] This guide provides a comparative analysis of the biological activities of these derivatives, suppc
methodologies, to aid researchers in the field of drug discovery.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of pyrazolo[1,5-a]pyridine-3-carboxylic acid have demonstrated significant potential as antimicrobial agents, with activity against a ran(
bacteria and mycobacteria.

Antibacterial and Antifungal Effects

Several studies have highlighted the antibacterial and antifungal properties of pyrazolo[1,5-a]pyrimidine derivatives.[5][6] For instance, certain novel
shown potency against both Gram-positive and Gram-negative bacteria, with some compounds being more effective than the antibiotic tetracycline a
Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[6] The minimum inhibitory concentration (MIC) is a key parameter for comp
compounds. Some derivatives have exhibited MIC values ranging from 0.125 to 0.50 pg/mL against various bacterial isolates.[7] The structural variat
5,7-dimethyl-pyrazolo[1,5-a]pyrimidine moiety, have been correlated with a good antibacterial spectrum.[7]

Antitubercular Activity

A particularly promising area of research is the antitubercular activity of pyrazolo[1,5-a]pyridine-3-carboxamides. A series of these derivatives have be
exhibiting potent in vitro activity against Mycobacterium tuberculosis (Mth), including drug-susceptible (H37Rv) and multidrug-resistant strains.[8][9][1
have shown exceptionally low MIC values, in the nanomolar range.[8][9] Notably, certain diaryl derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide
potency against both the H37Rv strain and drug-resistant Mtb strains.[11] One representative compound, 5k, not only showed potent in vitro activity k
bacterial load in a mouse model infected with an autoluminescent H37Ra strain, highlighting its potential as a lead compound for new anti-TB drugs.[:

- ive Antimicrobial [

Compound Class Target Organism Key Findings MICI/IC50 Values Referenc
o Gram-positive & Gram-negative Potent activity, some exceeding
Pyrazolo[1,5-a]pyrimidines . . MIC: 0.125-0.50 pg/mL [6][7]
bacteria tetracycline
Pyrazolo[1,5-a]pyridine-3- Mycobacterium tuberculosis o Nanomolar MICs; <0.002-0.381
. Excellent in vitro potency [8][9][11]
carboxamides (H37Rv & MDR) pg/mL

Pyrazolo[1,5-a]pyrimidine . o . o .
o Fungi Significant antifungal activity Not specified [6]
derivatives

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
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Objective: To determine the lowest concentration of a pyrazolo[1,5-a]pyridine derivative that inhibits the visible growth of a microorganism.

Materials:

« Test compounds (Pyrazolo[1,5-a]pyridine derivatives)

« Bacterial or fungal strains

* Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

* 96-well microtiter plates

* Spectrophotometer or plate reader

Procedure:

» Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarl
« Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

« Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10"5 CFU/mL.

» Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

« Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bac
« Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be deter

the optical density at 600 nm.
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Caption: Workflow for MIC Determination.

Anticancer Activity: Targeting Proliferative Diseases

The structural analogy of pyrazolo[1,5-a]pyrimidines to purines makes them attractive candidates for anticancer drug development, as they can poten
synthesis and other cellular processes.[12][13]

A variety of pyrazolo[1,5-a]pyrimidine and related derivatives have been synthesized and evaluated for their cytotoxic activities against different hume
MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver).[3][12][14] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify
compounds. For example, some novel 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones have shown promising antitumor activity against the MCF-7 cell
exhibiting an IC50 value of 11 pM.[15] The antiproliferative activity is often linked to the presence of specific functional groups and their positions on t

Comparative Anticancer Data
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Compound Class Cell Line Key Findings IC50 Values Referenc
Pyrazolo[1,5-a]pyrimidines MCF-7, HCT-116, HepG-2 Active as antitumor agents Varies by compound [12]
. i 11 uM for the most active
Pyrazolo[3,4-d]pyrimidin-4-ones MCF-7 Potent cytotoxic effects [15]
compound

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of pyrazolo[1,5-a]pyridine derivatives on cancer cell lines.

Materials:

¢ Cancer cell lines (e.g., MCF-7)

o Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

o Test compounds

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

« Solubilization solution (e.g., DMSO or acidified isopropanol)

« 96-well cell culture plates

* Microplate reader

Procedure:

« Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

« Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hot
« MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

» Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

* Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate
« Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in numerous diseases, and pyrazolo[1,5-a]pyridine derivatives have shown promise as anti-inflammatory agents.[1
pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor kB (NF-kB) transcriptic
cells.[17][18] This screening identified several compounds with anti-inflammatory activity, with some exhibiting IC50 values below 50 uM.[17][18]

Further investigation into the mechanism of action suggests that these compounds may target mitogen-activated protein kinases (MAPKSs), such as E
terminal kinases (JNKs).[18][19] Molecular modeling and binding affinity studies have supported the potential of these compounds to bind to JNKs, in
their anti-inflammatory effects.[18][19]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the
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« Antitubercular Activity: For pyrazolo[1,5-a]pyridine-3-carboxamides, the N-benzylic moiety has been identified as crucial for their antitubercular acti
chain, such as the introduction of substituted diaryl groups, have been explored to improve efficacy against drug-resistant Mtb strains.[11]

» Antibacterial Activity: The presence of electron-donating groups can influence antibacterial potency. For example, a 5,7-dimethyl-pyrazolo[1,5-a]py!
better antibacterial spectrum compared to a 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine derivative.[7]

« Anticancer Activity: The antiproliferative activity of pyridine derivatives is enhanced by the presence of nitrogen- and oxygen-containing groups like
[16]
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Caption: Structure-Activity Relationship Concept.

Conclusion and Future Perspectives

Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The diverse biolog
antimicrobial, anticancer, and anti-inflammatory effects, underscore their potential for the development of new therapeutic agents. Future research sh
compounds through further structure-activity relationship studies, elucidating their precise mechanisms of action, and evaluating their efficacy and sai
settings. The continued exploration of this chemical space is likely to yield novel drug candidates to address unmet medical needs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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